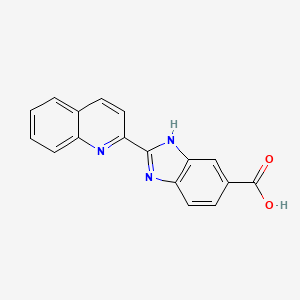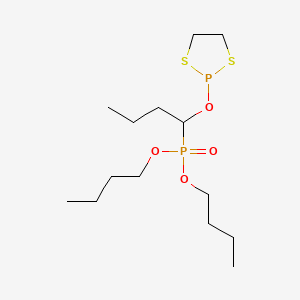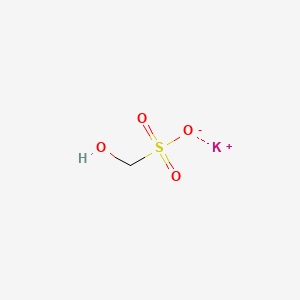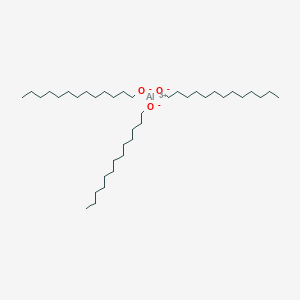
1-Tridecanol, aluminum salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tridecanol, aluminum salt is a chemical compound derived from 1-Tridecanol, a long-chain primary fatty alcohol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of 1-Tridecanol is C13H28O, and it is a colorless fatty alcohol that turns white when solid .
Méthodes De Préparation
The preparation of 1-Tridecanol, aluminum salt involves the reaction of 1-Tridecanol with aluminum compounds. One common method is the reaction of 1-Tridecanol with aluminum isopropoxide under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the formation of the aluminum salt .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Des Réactions Chimiques
1-Tridecanol, aluminum salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The aluminum salt can undergo substitution reactions with other reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Tridecanol, aluminum salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 1-Tridecanol, aluminum salt involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
1-Tridecanol, aluminum salt can be compared with other similar compounds, such as:
1-Tridecanol: The parent compound, which is a long-chain primary fatty alcohol.
2-Tridecanol, 3-Tridecanol, etc.: Isomeric forms of 1-Tridecanol with different positions of the hydroxyl group.
Other aluminum salts: Compounds like aluminum isopropoxide and aluminum chloride, which have different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the long-chain fatty alcohol with aluminum, which imparts distinct properties and applications compared to other similar compounds .
Propriétés
Numéro CAS |
22758-82-3 |
|---|---|
Formule moléculaire |
C39H81AlO3 |
Poids moléculaire |
625.0 g/mol |
Nom IUPAC |
aluminum;tridecan-1-olate |
InChI |
InChI=1S/3C13H27O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h3*2-13H2,1H3;/q3*-1;+3 |
Clé InChI |
MZCNZAMRLITBNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].[Al+3] |
Numéros CAS associés |
112-70-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


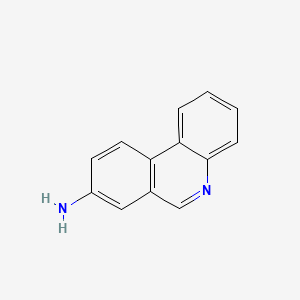
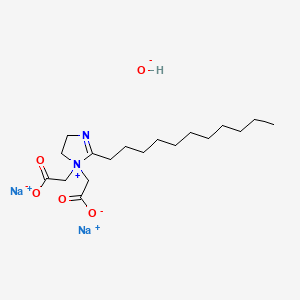
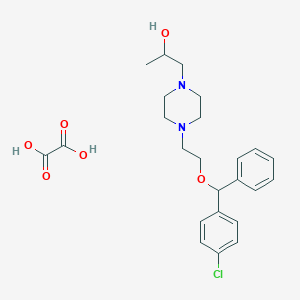
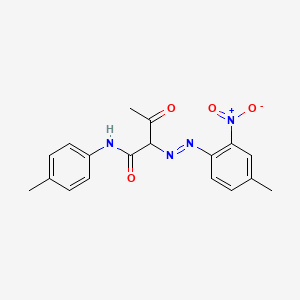
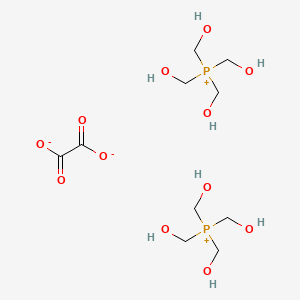
![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)
![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
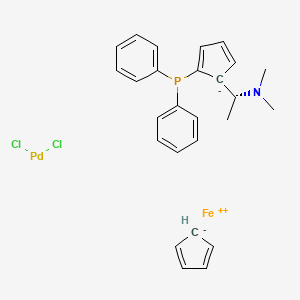
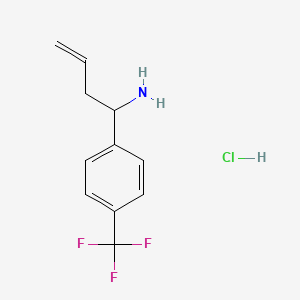
![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)

